molecular formula C6H8N4O B13766579 Acetamide,2-amino-N-pyrazinyl-

Acetamide,2-amino-N-pyrazinyl-

Cat. No.: B13766579
M. Wt: 152.15 g/mol
InChI Key: UEJRGUWGSZWFAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-pyrazinyl- typically involves the reaction of pyrazine derivatives with acetamide under specific conditions. One common method includes the use of 2-chloropyrazine, which reacts with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Acetamide,2-amino-N-pyrazinyl- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-pyrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce different reduced pyrazine derivatives .

Scientific Research Applications

Acetamide,2-amino-N-pyrazinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-pyrazinyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-amino-N-pyrazinyl- is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C6H8N4O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3,7H2,(H,9,10,11)

InChI Key

UEJRGUWGSZWFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CN

Origin of Product

United States

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